(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
CAS No.:
Cat. No.: VC15966735
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClNO2 |
---|---|
Molecular Weight | 215.67 g/mol |
IUPAC Name | (2S,3S)-3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 |
Standard InChI Key | GEZVTRMGOUQUGI-KUSKTZOESA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)N)C(=O)O.Cl |
Canonical SMILES | CC(C(C1=CC=CC=C1)N)C(=O)O.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a propanoic acid backbone with a methyl group at position 2, an amino group at position 3, and a phenyl substituent at position 3 . The (2S,3S) stereochemistry is critical for its biological activity, as spatial arrangement influences interactions with enzymes and receptors. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reactions .
Key Structural Parameters:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.677 g/mol | |
Exact Mass | 215.071 Da | |
Polar Surface Area (PSA) | 63.32 Ų | |
LogP | 2.909 |
The phenyl group contributes hydrophobicity (), while the amino and carboxylic acid groups facilitate hydrogen bonding () . These properties balance solubility and membrane permeability, a key consideration in drug design.
Synthesis and Production
Laboratory-Scale Methods
The compound is synthesized via asymmetric catalysis to preserve its (2S,3S) configuration. One approach involves the enzymatic reduction of β-ketoesters using immobilized carbonyl reductases, which achieve enantiomeric excesses >99% under optimized pH and temperature conditions. Alternative routes employ chiral auxiliaries, such as Evans oxazolidinones, to control stereoselectivity during alkylation steps.
Industrial-Scale Production
Continuous flow microreactor systems are favored for large-scale synthesis due to precise control over reaction parameters (e.g., residence time, temperature) and reduced waste generation. These systems enable throughputs exceeding 1 kg/day while maintaining >95% yield, as demonstrated in pilot studies.
Comparison of Synthesis Methods:
Method | Scale | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Enzymatic Reduction | Laboratory | 85–90 | >99 |
Chiral Auxiliary-Mediated | Laboratory | 75–80 | 95–98 |
Flow Microreactor | Industrial | >95 | >99 |
Chemical Properties and Reactivity
Stability and Degradation
The compound is stable under ambient conditions but undergoes decomposition at temperatures >150°C . Acidic hydrolysis cleaves the amino group, yielding 2-methyl-3-phenylpropanoic acid, while oxidation with potassium permanganate produces a ketone derivative.
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 15–20 |
Ethanol | 50–60 |
Dichloromethane | <5 |
The hydrochloride salt improves aqueous solubility (15–20 mg/mL) compared to the free base (<5 mg/mL in water) .
Applications in Pharmaceutical Development
Enzyme Inhibition
The compound acts as a competitive inhibitor of phenylalanine hydroxylase (), a key enzyme in phenylalanine metabolism. This property is leveraged in preclinical studies for managing phenylketonuria, a genetic disorder characterized by phenylalanine accumulation.
Drug Intermediate
It serves as a chiral building block for synthesizing neuraminidase inhibitors, with modifications at the amino group enhancing antiviral activity against influenza strains. Recent work has explored its incorporation into peptide-based therapeutics targeting opioid receptors.
Condition | Stability Duration |
---|---|
2–8°C (desiccated) | 24 months |
25°C (ambient humidity) | 6 months |
Comparison with Structural Analogs
Impact of Substituents on Properties
The hydroxy group in the propanoic acid analog increases polarity () but reduces blood-brain barrier penetration compared to the methyl-substituted derivative .
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